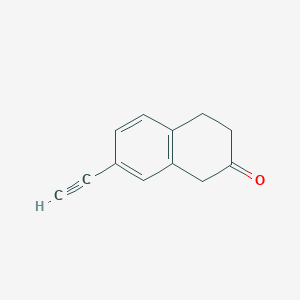

7-Ethynyl-2-tetralone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

7-ethynyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C12H10O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h1,3-4,7H,5-6,8H2 |

InChI Key |

VSYKXHCYXBLHGV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(CCC(=O)C2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethynyl 2 Tetralone and Precursor Development

Strategies for the Construction of the 2-Tetralone (B1666913) Core

The 2-tetralone (or β-tetralone) framework is a key structural motif and a versatile intermediate in organic synthesis. edu.krd Its construction has been approached through various methodologies, ranging from classical chemical reactions to more advanced biocatalytic methods.

Classical Approaches for Tetralone Synthesis

Traditional methods for synthesizing the tetralone core have been well-established for decades and are foundational in organic chemistry. These approaches typically involve cyclization reactions of appropriate precursors or reduction of naphthalene (B1677914) derivatives.

Intramolecular cyclization reactions are a cornerstone of tetralone synthesis. The Friedel-Crafts reaction is a prominent example, where an aromatic ring is acylated or alkylated to form the fused ring system. semanticscholar.org

One classical method involves the condensation of ethylene (B1197577) with phenylacetyl chloride in the presence of aluminum chloride. orgsyn.org A more modern, single-stage process describes the direct reaction of a 1-alkene with a substituted phenylacetic acid using a system of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. This method proceeds through the in situ formation of a mixed anhydride, which then acylates the alkene, followed by cycloalkylation onto the aromatic ring. nih.gov This approach offers a cleaner alternative to traditional Friedel-Crafts acylation by avoiding the use of thionyl chloride and aluminum trichloride. nih.gov

Other cyclization strategies include:

Haworth Reaction : A variant of the Friedel-Crafts reaction, this involves reacting an aromatic compound (like benzene) with a cyclic anhydride (such as succinic anhydride) to form a keto-acid, which is then reduced and cyclized. wikipedia.org This method is more commonly applied to 1-tetralones but illustrates the general principle. semanticscholar.org

Acid-Promoted Intramolecular Cyclization : 4-Arylbutanoic acids can be cyclized to form tetralones using strong acids like polyphosphoric acid or methanesulfonic acid. semanticscholar.orgwikipedia.org

Cascade Reactions : A cascade reductive Friedel-Crafts alkylation/cyclization of keto acids or esters provides a metal-free pathway to synthesize tetralones and related indanones under simple reaction conditions. rsc.org Similarly, a cascade involving a Prins cyclization and a Friedel-Crafts reaction of 2-(2-vinylphenyl)acetaldehydes can yield 4-aryl-tetralin-2-ols, which are precursors to tetralones. beilstein-journals.org

Table 1: Comparison of Selected Cyclization Methods for Tetralone Synthesis

| Method | Precursors | Reagents/Catalysts | Key Features |

| Direct Acylation-Cycloalkylation nih.gov | Phenylacetic acid, 1-alkene | Trifluoroacetic anhydride (TFAA), Phosphoric acid | Single-stage, cleaner process, avoids chlorinated solvents. |

| Haworth Reaction semanticscholar.orgwikipedia.org | Benzene (B151609), Succinic anhydride | AlCl₃, then reduction (e.g., Clemmensen), then H₂SO₄/HF | Multi-step, classic route, typically for 1-tetralones. |

| Acid-Promoted Cyclization wikipedia.org | 4-Phenylbutanoic acid | Polyphosphoric acid, Methanesulfonic acid | Direct intramolecular cyclization of a carboxylic acid. |

| Cascade Reductive Friedel-Crafts rsc.org | Keto acids/esters | (No metal catalyst specified) | Metal-free, broad substrate scope. |

An alternative to building the tetralone ring via cyclization is to start with a more complex, pre-formed ring system, such as a naphthalene derivative, and reduce it selectively.

The Birch reduction is a powerful tool for this transformation. For instance, β-naphthyl methyl ether can be reduced using sodium in liquid ammonia (B1221849) and alcohol to produce 2-tetralone. orgsyn.org This method is considered a practical procedure for obtaining the β-tetralone core. orgsyn.org Similarly, high-pressure catalytic hydrogenation of β-naphthol is another viable reduction pathway. orgsyn.org

The reduction of the keto group in a pre-existing tetralone to a secondary alcohol is also a key transformation, often achieved using reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net While this reduces the tetralone itself, the reverse reaction—oxidation of a tetralol—is also a route to the tetralone core. For example, 2-tetralol can be oxidized to 2-tetralone via hydrogen transfer with ethylene. orgsyn.org

Advanced and Stereoselective Synthesis of Substituted Tetralones

Modern synthetic chemistry often demands control over stereochemistry, leading to the development of advanced methods for producing chiral, enantiomerically pure tetralones. These methods include asymmetric catalysis and the use of enzymes.

The creation of chiral tetralones is of significant interest as these scaffolds are precursors to many biologically active molecules. edu.krd Asymmetric reduction of a prochiral tetralone to a chiral tetralol is a common strategy. The resulting chiral alcohol can then be used in synthesis or, if desired, oxidized back to the chiral tetralone.

One approach involves the asymmetric reduction of a racemic tetralone using a chiral reagent. This process can produce a mixture of diastereomeric alcohols, which can then be separated. The desired alcohol enantiomer can be oxidized to yield the enantiomerically pure tetralone. google.com Chiral oxazaborolidine compounds, as developed by E.J. Corey, are effective reagents for this type of asymmetric reduction. google.com

Rhodium-catalyzed asymmetric hydroacylation represents another advanced technique. Using a rhodium catalyst with a chiral ligand, such as (R)-DTBM-SEGPHOS, ortho-allylbenzaldehydes can be cyclized to form 3,4-dihydronaphthalen-1(2H)-one products in good yields and with excellent enantioselectivities. organic-chemistry.org

Chemoenzymatic synthesis combines the strengths of traditional organic synthesis with the high selectivity of biocatalysis. Enzymes can perform transformations that are challenging to achieve with conventional chemical reagents, particularly in creating stereochemically defined centers. nih.gov

The asymmetric reduction of tetralones is well-suited to biocatalysis. Various microorganisms and isolated enzymes have been shown to reduce prochiral tetralones to optically active tetralols with high enantiomeric excess (ee). nih.gov

Fungal Biotransformation : Fungal strains, such as Absidia cylindrospora and Chaetomium sp., have been used to reduce α- and β-tetralones. For β-tetralone, transformation with Chaetomium sp. KCh 6651 yielded pure (S)-(−)-1,2,3,4-tetrahydro-2-naphthol. This process involved a non-selective reduction followed by a selective oxidation of the R-alcohol, enriching the S-enantiomer. nih.gov

Isolated Enzymes : Secondary alcohol dehydrogenases (SADHs), such as the one from Thermoanaerobacter pseudoethanolicus (TeSADH), have been successfully used for the asymmetric reduction of substituted 2-tetralones to their corresponding 2-tetralols with high conversion and enantioselectivity. scispace.com The position of substituents on the aromatic ring was found to impact the binding affinity and catalytic rate of the enzyme. scispace.com

A chemoenzymatic total synthesis of optically active terpenoids based on a tetralone scaffold was reported, which utilized a late-stage enzymatic resolution to provide access to both enantiomers of the final product. semanticscholar.org This highlights the power of integrating enzymatic steps into complex synthetic routes.

Table 2: Examples of Biocatalytic Reduction of 2-Tetralone

| Biocatalyst | Substrate | Product | Key Outcome |

| Chaetomium sp. KCh 6651 nih.gov | β-Tetralone | (S)-(−)-1,2,3,4-tetrahydro-2-naftol | High yield, pure (S)-enantiomer. |

| Didymosphaeria igniaria researchgate.net | 2-Tetralones | (S)-alcohols | Showed (S)-enantiopreference, though enantioselectivity was often low. |

| Thermoanaerobacter pseudoethanolicus SADH scispace.com | Substituted 2-Tetralones | Optically-enriched 2-Tetralols | High conversion and enantioselectivity. |

Introduction of the Ethynyl (B1212043) Moiety at the C7 Position

The installation of the ethynyl group at the C7 position of the 2-tetralone core is a critical transformation that can be achieved through several synthetic approaches.

The Sonogashira coupling reaction stands as a cornerstone for the synthesis of aryl alkynes and is a highly effective method for the preparation of 7-ethynyl-2-tetralone. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and a base, typically an amine. wikipedia.org

The general scheme for the Sonogashira coupling to produce this compound involves the reaction of a 7-halo-2-tetralone (where the halogen is typically iodine or bromine) with a protected or terminal alkyne. A common strategy involves the use of trimethylsilylacetylene (B32187) (TMSA) followed by deprotection of the resulting silylated alkyne.

Catalytic Systems and Reaction Conditions: A variety of palladium catalysts and ligands can be employed for the Sonogashira coupling. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of ligand can significantly influence the reaction's efficiency. The reaction is typically carried out in a solvent such as an amine (which also acts as the base) or an ethereal solvent like THF. wikipedia.org

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | High |

| Pd(OAc)₂/dppf | CuI | i-Pr₂NEt | DMF | 80 °C | Good to High |

| Pd/C | CuI | K₂CO₃ | Toluene/H₂O | 100 °C | Moderate to Good |

| This table presents typical conditions for Sonogashira coupling reactions and expected yield ranges based on literature for similar substrates. |

The deprotection of the trimethylsilyl (B98337) (TMS) group is typically achieved under mild basic or acidic conditions, or with fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF).

Direct C-H ethynylation offers a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring with a halide. While still an evolving field, transition metal-catalyzed direct C-H alkynylation of arenes is a promising strategy. Palladium and rhodium complexes have been investigated for their ability to catalyze the direct coupling of C-H bonds with terminal alkynes. mdpi.comrsc.org

For a substrate like 2-tetralone, a directing group is often necessary to achieve regioselectivity at the C7 position. The ketone functional group itself can act as a weak directing group, potentially facilitating C-H activation at the ortho positions (C1 and C3) or, with appropriate catalysts, at more remote positions. However, achieving selective C7 ethynylation via direct C-H activation on the 2-tetralone scaffold remains a significant synthetic challenge and is not as widely documented as cross-coupling strategies.

The success of cross-coupling strategies hinges on the availability of suitably functionalized 2-tetralone precursors. Halogenated derivatives are the most common starting materials for Sonogashira couplings.

Synthesis of 7-Halo-2-tetralones: 7-Bromo-2-tetralone (B134940) and 7-iodo-2-tetralone are key intermediates. The synthesis of these precursors can be accomplished through various aromatic substitution reactions on 2-tetralone or its precursors. For instance, electrophilic bromination of 2-tetralone can yield a mixture of isomers, from which the desired 7-bromo-2-tetralone can be isolated.

Beyond halides, other functional groups can serve as effective leaving groups in palladium-catalyzed cross-coupling reactions. Aryl triflates (trifluoromethanesulfonates) are excellent substrates for Sonogashira couplings and can be prepared from the corresponding phenols. The synthesis of 7-hydroxy-2-tetralone, a precursor to the triflate, would be the initial step.

| Precursor | Reagent for Functionalization | Functionalized Intermediate |

| 2-Tetralone | N-Bromosuccinimide (NBS) | 7-Bromo-2-tetralone |

| 7-Amino-2-tetralone | Sandmeyer Reaction (NaNO₂, HBr/CuBr) | 7-Bromo-2-tetralone |

| 7-Hydroxy-2-tetralone | Triflic Anhydride (Tf₂O) | 7-Triflyloxy-2-tetralone |

| This table outlines common methods for the preparation of 2-tetralone precursors for alkynylation. |

Total Synthesis Approaches Incorporating this compound as an Intermediate

While the tetralone framework is a common structural motif in a wide array of natural products and pharmacologically active compounds, the specific use of this compound as a reported intermediate in a completed total synthesis is not extensively documented in readily available literature. semanticscholar.orgresearchgate.net However, its potential as a versatile intermediate is significant. The ethynyl group can participate in a variety of subsequent transformations, including:

Further cross-coupling reactions: To introduce more complex molecular fragments.

Cycloaddition reactions: Such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

Hydration: To yield the corresponding 7-acetyl-2-tetralone.

Reduction: To form 7-ethyl or 7-vinyl-2-tetralone.

The presence of the ketone at the 2-position also allows for a wide range of synthetic manipulations, making this compound a valuable starting material for the synthesis of complex polycyclic structures.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, development of recyclable catalysts, and improving atom economy. acs.org

Greener Solvents: Traditional Sonogashira reactions often employ volatile and potentially toxic organic solvents. Research has focused on the use of more benign alternatives such as water, ionic liquids, or bio-derived solvents like γ-valerolactone. beilstein-journals.org Performing the reaction in aqueous media not only reduces the use of organic solvents but can also simplify product isolation.

Recyclable Catalysts: The palladium catalysts used in Sonogashira couplings are expensive and can contaminate the final product. The development of heterogeneous or immobilized palladium catalysts allows for easier separation from the reaction mixture and potential for reuse, thereby reducing waste and cost. acs.orgacs.org Palladium on charcoal (Pd/C) has been shown to be an effective and recyclable catalyst for Sonogashira reactions under certain conditions. nih.gov

Atom Economy: Direct C-H ethynylation methods, as discussed in section 2.2.2, represent a significant improvement in atom economy compared to cross-coupling strategies that require pre-functionalization with halogens or other leaving groups. While not yet a standard method for this specific compound, the development of efficient direct C-H activation techniques is a key goal in green chemistry.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Solvents | Replacement of traditional organic solvents with water, ionic liquids, or bio-derived solvents in Sonogashira coupling. |

| Catalysis | Development and use of heterogeneous or immobilized palladium catalysts for easy recovery and reuse. |

| Atom Economy | Exploration of direct C-H ethynylation to avoid the generation of stoichiometric byproducts from pre-functionalization. |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption in the Sonogashira coupling step. |

| This table summarizes the application of key green chemistry principles to the synthesis of this compound. |

Reactivity and Transformations of 7 Ethynyl 2 Tetralone

Reactions Involving the Ethynyl (B1212043) Group

The terminal C≡C triple bond is a region of high electron density and possesses a weakly acidic proton, making it susceptible to a variety of addition reactions and metal-catalyzed couplings.

The terminal alkyne of 7-ethynyl-2-tetralone is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.org This reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) (R-N₃) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgresearchgate.net

The reaction is typically performed under mild conditions, often in aqueous media, using a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.gov The resulting triazole linkage is exceptionally stable, making this reaction a highly reliable method for conjugating the tetralone scaffold to other molecules, including biomolecules, polymers, or fluorescent tags. rsc.org

Table 1: Representative CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Benzyl Azide | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 7-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydronaphthalen-2(1H)-one |

Palladium catalysis offers powerful tools for the functionalization and carbocyclization involving the ethynyl group of this compound.

Sonogashira Coupling: A key functionalization method is the Sonogashira cross-coupling reaction. This reaction couples the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This allows for the direct formation of a C(sp)-C(sp²) bond, attaching various aryl or vinyl substituents to the tetralone core. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nrochemistry.com

Carbocyclization: The presence of the ketone and the alkyne within the same molecule allows for palladium-catalyzed intramolecular carbocyclization reactions. For o-alkynyl aryl ketones, a related substrate class, palladium catalysts can induce a 5-exo-dig cyclization. nih.govelsevierpure.com This process can proceed via the formation of a palladium enolate, followed by intramolecular carbopalladation of the alkyne. Subsequent steps lead to the formation of new cyclic structures, such as alkylidene indanones. nih.govelsevierpure.com Applying this principle to this compound could potentially lead to novel polycyclic frameworks.

Hydration: The ethynyl group can undergo hydration (the addition of water across the triple bond). This reaction is typically catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid (H₂SO₄). The addition of water follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. libretexts.orglibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this reaction yields a methyl ketone. youtube.com

Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov hydration. Reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidative workup (H₂O₂, NaOH) yields an enol that tautomerizes to an aldehyde. libretexts.orgjove.com

Table 2: Hydration Products of this compound

| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |

| Oxymercuration | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov libretexts.org |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | Enol | Aldehyde | Anti-Markovnikov jove.com |

Hydroamination: The addition of an N-H bond from an amine across the alkyne triple bond can be achieved using various metal catalysts, including copper, gold, and others. nih.govnih.gov The intermolecular hydroamination of terminal alkynes with primary or secondary amines typically follows Markovnikov regioselectivity, leading to the formation of imine or enamine intermediates, respectively. mdpi.comfrontiersin.org These intermediates can then be reduced to the corresponding amines.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the ethynyl group occurs via an electrophilic addition mechanism. masterorganicchemistry.com With one equivalent of HX, the reaction follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon to form a vinyl halide. libretexts.orgyoutube.com The addition of a second equivalent of HX reacts with the intermediate vinyl halide, again following Markovnikov's rule, to yield a geminal dihalide (both halogens on the same carbon). chemistrysteps.comlibretexts.org In the specific case of HBr, the regioselectivity can be reversed to anti-Markovnikov addition by performing the reaction in the presence of peroxides, which initiates a free-radical mechanism. chemistrysteps.com

Halogenation: this compound can react with halogens such as chlorine (Cl₂) or bromine (Br₂). masterorganicchemistry.comorgosolver.com The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with the trans isomer often being the major product due to the formation of a bridged halonium ion intermediate. libretexts.orgyoutube.com If an excess of the halogen is used, a second addition reaction can occur, leading to the formation of a tetrahaloalkane. masterorganicchemistry.com

The ethynyl group is an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions, which are used to construct five-membered heterocyclic rings.

Huisgen 1,3-Dipolar Cycloaddition: As mentioned in the context of click chemistry, the reaction with azides is a prime example of a [3+2] cycloaddition. The thermal, uncatalyzed Huisgen cycloaddition produces a mixture of 1,4- and 1,5-regioisomers of the triazole product, whereas the copper(I)-catalyzed version (CuAAC) is highly regioselective for the 1,4-isomer. nih.govwikipedia.org

Nitrile Oxide Cycloaddition: Another important [3+2] cycloaddition involves the reaction with nitrile oxides (R-C≡N⁺-O⁻), which can be generated in situ from aldoximes or hydroximoyl chlorides. maynoothuniversity.ieyoutube.com This reaction provides a direct route to isoxazoles, which are valuable heterocyclic scaffolds in medicinal chemistry. researchgate.net Depending on the reaction conditions and catalysts (e.g., Ru(II)), different regioisomers of the isoxazole (B147169) can be obtained. nih.gov

The terminal alkyne's acidic proton and its ability to coordinate with metals enable a diverse range of transformations.

Acetylide Formation: The terminal proton of the ethynyl group is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., sodium amide, NaNH₂, or an organolithium reagent like n-BuLi) to form a metal acetylide. wikipedia.orglibretexts.orgbyjus.com These acetylide anions are potent nucleophiles and can be used in C-C bond-forming reactions, such as alkylation with primary alkyl halides or addition to carbonyl compounds (e.g., aldehydes and ketones). libretexts.org

Glaser Coupling: In the presence of a copper catalyst (e.g., CuCl or Cu(OAc)₂) and an oxidant (typically oxygen/air), terminal alkynes undergo oxidative homocoupling to form a symmetric 1,3-diyne (a conjugated diacetylene). organic-chemistry.orgwikipedia.org This reaction, known as the Glaser coupling, proceeds through a copper acetylide intermediate. rsc.orgrsc.org Applying this to this compound would result in a dimer linked by a butadiyne bridge.

Table 3: Summary of Key Reactions of the Ethynyl Group

| Reaction Type | Key Reagents | Functional Group Transformation |

| CuAAC Click Chemistry | R-N₃, Cu(I) | Alkyne → 1,4-Disubstituted 1,2,3-Triazole |

| Sonogashira Coupling | R-X (Aryl/Vinyl Halide), Pd/Cu catalyst | Alkyne → Aryl/Vinyl-Substituted Alkyne |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Alkyne → Methyl Ketone |

| Hydrohalogenation | HX (2 eq.) | Alkyne → Geminal Dihalide |

| [3+2] Cycloaddition | R-CNO | Alkyne → Isoxazole |

| Glaser Coupling | Cu(I)/O₂ | 2 x Alkyne → 1,3-Diyne |

Metal-Mediated and Catalyzed Reactions of the Ethynyl Moiety

Reactions Involving the Ketone Functionality

Similarly, while the reactions of ketones are fundamental in organic chemistry, specific studies documenting the nucleophilic additions, reduction to 7-Ethynyl-2-tetralol, or Baeyer-Villiger oxidation of this compound are not present in the available search results. A description of these reactions would be based on predictable outcomes for the 2-tetralone (B1666913) scaffold rather than on published, detailed findings for the specific 7-ethynyl substituted compound.

Condensation Reactions

The carbonyl group of this compound is a key site for various condensation reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures. These reactions typically involve the reaction of the enolate of the tetralone with an electrophile or the direct reaction of the ketone with a nucleophile, followed by dehydration.

One of the fundamental condensation reactions is the Knoevenagel condensation . This reaction involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For 2-tetralones, this reaction provides a pathway to synthesize substituted thiophenes through the Gewald reaction . The Gewald reaction is a one-pot synthesis that combines a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgresearchgate.netarkat-usa.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate. wikipedia.org

Another important class of condensation reactions is the aldol (B89426) condensation . In this reaction, the enolate of this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. For instance, the aldol condensation of a tetralone with benzaldehyde (B42025) in a basic medium can lead to the formation of a benzylidene tetralone. Subsequent isomerization of the exocyclic double bond can generate a naphthol derivative. scispace.com

Rearrangements Involving the Ketone

The ketone functionality in this compound can undergo several types of rearrangement reactions, often leading to significant changes in the carbon skeleton, such as ring expansion or contraction.

The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.orgyoutube.com This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org For cyclic ketones, this reaction results in the formation of a lactone, a cyclic ester. wikipedia.org

The Schmidt reaction provides a method for converting ketones into amides or lactams by reacting the ketone with hydrazoic acid or an alkyl azide in the presence of an acid. wikipedia.orgdbpedia.orgnih.govlibretexts.org The reaction mechanism for ketones involves the initial activation of the carbonyl group by protonation, followed by nucleophilic addition of the azide. This forms an azidohydrin intermediate which, after elimination of water, undergoes a rearrangement with migration of an alkyl or aryl group from carbon to nitrogen, leading to the formation of a nitrilium intermediate. Subsequent attack by water produces the amide. wikipedia.org For cyclic ketones like α-tetralone, the reaction can lead to the formation of two possible amides depending on which group migrates. wikipedia.org

Reactions Involving the Aromatic and Aliphatic Rings

Electrophilic Aromatic Substitution on the Tetralone Core

The aromatic ring of the tetralone core is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents on the ring. The ethynyl group at the 7-position and the alkyl portion of the fused ring will influence the regioselectivity of these reactions. While specific studies on this compound are not prevalent, the general reactivity patterns of substituted tetralones can be inferred.

Vilsmeier Reactions on Substituted Tetralones

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgchemistrysteps.com The reaction utilizes a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a chloroiminium ion. wikipedia.orgchemistrysteps.com This electrophilic species then attacks the activated aromatic ring. For tetralones, the Vilsmeier-Haack reaction can lead to deoxychlorination and aromatization, providing a route to multisubstituted 1-chloronaphthalenes. nih.govacs.orgacs.org The reaction of α-tetralone with a Vilsmeier reagent generated from DMF and phosphorus tribromide has been shown to produce 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde. reddit.com

Ring Expansions and Contractions

The six-membered aliphatic ring of the tetralone core can undergo both ring expansion and contraction reactions, leading to the formation of different ring systems. wikipedia.org

Ring Contraction:

The Favorskii rearrangement of cyclic α-halo ketones in the presence of a base is a well-established method for ring contraction. wikipedia.orgnrochemistry.comadichemistry.comslideshare.netddugu.ac.in The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.com For example, 2-chlorocyclohexanone (B41772) can be converted to ethyl cyclopentanecarboxylate (B8599756) using sodium ethoxide. adichemistry.com

Another method for ring contraction involves the reaction of 1-tetralones with thallium trinitrate supported on clay, which can lead to methyl indan-1-carboxylates. scielo.br

Photomediated ring contraction of saturated heterocycles has also been reported, suggesting the possibility of similar transformations on the tetralone ring system under specific conditions. nih.gov A deaminative ring contraction process has also been described for the synthesis of polycyclic heteroaromatics. nih.gov

Ring Expansion:

The Tiffeneau-Demjanov rearrangement provides a means for one-carbon ring expansion of cycloalkanones. wikipedia.orgorganicreactions.orgslideshare.netsynarchive.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. wikipedia.orgslideshare.net The reaction proceeds via diazotization of the amino group, followed by expulsion of nitrogen and a rearrangement that leads to ring expansion. wikipedia.org

Dehydrogenation and Aromatization Processes

The aliphatic ring of this compound can be dehydrogenated to form the corresponding naphthalene (B1677914) derivative. This aromatization can be achieved using various oxidizing agents.

A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . core.ac.ukwikipedia.org DDQ is a powerful oxidant used for the dehydrogenation of hydroaromatic compounds. wikipedia.orgorgsyn.org The reaction of tetralin with DDQ, for instance, yields naphthalene. wikipedia.org The dehydrogenation mechanism is believed to involve a hydride transfer from the substrate to the quinone. core.ac.uk Treatment of 5,8-dihydroxy-1-tetralone with DDQ in refluxing benzene (B151609) has been shown to afford juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) in good yield. ut.ac.irut.ac.ir

Other reagents and conditions can also be employed for the aromatization of tetralones. Palladium on carbon (Pd/C) in a high-boiling solvent like triglyme (B29127) has been successfully used to convert benzylidene tetralones to the corresponding naphthalenes. nih.gov An interrupted Vilsmeier-Haack reaction can also lead to the aromatization of tetralones to form 1-chloronaphthalenes. nih.govacs.org Additionally, aromatization can be performed with a catalytic amount of DDQ using a co-oxidant like sodium nitrite (B80452) in the presence of oxygen. google.com

Cascade and Multicomponent Reactions of this compound

Detailed research has demonstrated the utility of alkynyl substrates, including those structurally related to this compound, in the synthesis of tetracyclic heterocycles. A key transformation involves a cascade reaction initiated by a Lewis acid, such as boron trifluoride etherate (BF3•Et2O), which mediates an alkyne aza-Prins reaction that proceeds in tandem with an intramolecular Friedel-Crafts addition. This powerful strategy has been successfully employed to construct the 7,8-dihydro-6H-chromeno[3,4-c]quinoline core.

The general mechanism of this cascade reaction involves the activation of the alkyne by the Lewis acid, followed by the nucleophilic attack of an imine, generated in situ, to trigger the aza-Prins cyclization. The resulting intermediate then undergoes an intramolecular Friedel-Crafts reaction to afford the final tetracyclic product. The versatility of this method is highlighted by its compatibility with a range of aldehydes and alkynyl substrates, leading to a variety of substituted chromenoquinolines in modest to good yields.

Below are the detailed findings from a study on this cascade reaction, showcasing the reaction of a derivative of this compound with various aldehydes.

Table 1: Synthesis of 7,8-dihydro-6H-chromeno[3,4-c]quinoline Derivatives

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 7,8-dihydro-6H-chromeno[3,4-c]quinoline | 75 |

| 2 | 4-Methoxybenzaldehyde | 10-Methoxy-7,8-dihydro-6H-chromeno[3,4-c]quinoline | 82 |

| 3 | 4-Nitrobenzaldehyde | 10-Nitro-7,8-dihydro-6H-chromeno[3,4-c]quinoline | 65 |

| 4 | 2-Naphthaldehyde | Benzo[f]chromeno[3,4-c]quinoline | 78 |

The reaction conditions for the synthesis of the 7,8-dihydro-6H-chromeno[3,4-c]quinoline core typically involve the treatment of the alkynyl tetralone derivative and the corresponding aldehyde with BF3•Et2O in a suitable solvent, such as dichloromethane, at room temperature. The reaction progress is monitored by thin-layer chromatography, and upon completion, the products are isolated and purified using standard chromatographic techniques.

The successful application of this cascade reaction underscores the potential of this compound as a valuable building block in the construction of complex, polycyclic heterocyclic molecules with potential applications in medicinal chemistry and materials science. The ability to generate significant molecular complexity from readily accessible starting materials in a single step makes this approach highly attractive for the efficient synthesis of novel chemical entities.

Derivatization Strategies and Analogue Synthesis of 7 Ethynyl 2 Tetralone

Modification of the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a highly versatile functional handle, amenable to a wide array of transformations that can be used to introduce complexity and diversity.

The acidic proton and the π-system of the terminal alkyne allow for several key functionalization reactions, most notably carbon-carbon bond-forming cross-couplings and cycloadditions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming a C(sp)-C(sp²) bond. It involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org In the context of 7-Ethynyl-2-tetralone, this reaction enables the direct attachment of various aryl, heteroaryl, or vinyl substituents to the ethynyl terminus. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govrsc.org This strategy allows for the synthesis of a vast library of analogues with extended π-systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). labinsights.nlscispace.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govalfa-chemistry.com Applying this to this compound allows for the covalent linkage of the tetralone scaffold to various molecules, including biomolecules, polymers, or fluorescent tags, that have been appended with an azide group. interchim.fr

The table below summarizes these key functionalization strategies.

Table 1: Key Functionalization Reactions of the Terminal Alkyne in this compound

| Reaction Name | Reagents/Catalysts | Functional Group Introduced | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Aryl or Vinyl group | Internal Alkyne |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) Catalyst | 1,2,3-Triazole ring | Triazole Derivative |

| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne, Cu(I) Salt, Amine Base | Substituted Alkyne | Asymmetrical Diacetylene |

Internal Alkyne Derivatives

Beyond direct functionalization, the terminal alkyne of this compound can serve as a precursor for the synthesis of internal alkynes. This transformation is significant as internal alkynes exhibit different reactivity and geometric properties compared to their terminal counterparts. A primary method for this conversion is the alkylation of the corresponding acetylide. libretexts.orglongdom.org

The process involves two main steps:

Deprotonation: The terminal alkyne is treated with a strong base (e.g., sodium amide (NaNH₂) or n-butyllithium (n-BuLi)) to generate a nucleophilic acetylide anion.

Alkylation: The acetylide anion is then reacted with an alkyl halide (e.g., iodomethane, benzyl bromide) in an Sₙ2 reaction to form the new carbon-carbon bond, resulting in an internal alkyne. rsc.org

This two-step sequence allows for the introduction of a wide variety of alkyl groups, providing access to a large number of internal alkyne derivatives of the parent molecule.

Substitution and Functionalization of the Tetralone Ring System

The tetralone ring system contains multiple sites susceptible to functionalization, including the α-positions relative to the ketone (C1 and C3) and the aromatic ring (C5, C6, and C8).

The ability to selectively introduce functional groups at specific positions is crucial for developing structure-activity relationships.

α-Functionalization (C1 and C3): The methylene (B1212753) carbons adjacent to the carbonyl group (C1 and C3) are activated and can be functionalized via enolate chemistry. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS). The resulting α-halo ketone is a versatile intermediate for further substitutions. Aldol (B89426) condensation with various aldehydes can be used to introduce new carbon frameworks at the C1 position. cdnsciencepub.com

Aromatic Ring Functionalization (C5, C6, C8): The benzene (B151609) ring of the tetralone scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. byjus.com The position of substitution is directed by the existing substituents. The fused aliphatic ring generally directs electrophiles to the C5 and C7 positions. Given the ethynyl group at C7, electrophilic substitution would likely be directed to the C5 position. Nitration of 1-tetralones has been studied, showing that reaction conditions can be tuned to favor substitution on either the aliphatic or aromatic ring. materialsciencejournal.org Furthermore, regioselective oxidation of substituted tetrahydronaphthalenes is a known method to produce functionalized α-tetralones. acs.orgnih.gov

Incorporating heteroatoms such as nitrogen or sulfur into the tetralone framework can significantly alter the molecule's properties. This can be achieved by using the tetralone as a synthon for the construction of fused heterocyclic systems. For example, condensation reactions between the ketone at C2 and binucleophiles can lead to the formation of new heterocyclic rings. Research has shown that α-tetralones can react in ternary condensations with aldehydes and cyanoacetamide to produce benzo[h]quinoline-2-one derivatives, effectively incorporating a nitrogen atom into a new fused ring system. researchgate.net Similarly, reactions with guanidine can yield tetralo[1,2-d]pyrimidine structures. researchgate.net

Synthesis of Polycyclic Systems Derived from this compound

The dual functionality of this compound makes it an excellent precursor for the synthesis of complex polycyclic and fused-ring systems.

Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular cyclization. For example, a Sonogashira coupling product bearing an ortho-nucleophilic group on the newly introduced aryl ring could cyclize onto the alkyne. Similarly, intramolecular Friedel-Crafts reactions can be used to form new rings. beilstein-journals.orgnih.gov

Pauson-Khand Reaction: This powerful formal [2+2+1] cycloaddition reaction involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. wikipedia.orgnrochemistry.com The ethynyl group of this compound can participate in this reaction with an external alkene, or in an intramolecular fashion if an alkene moiety is tethered to the tetralone scaffold. This reaction is highly effective for constructing fused five-membered rings. nih.govrsc.orgyoutube.com

Diels-Alder Reaction: The tetralone system can be elaborated to participate in Diels-Alder cycloadditions. For instance, the aromatic ring could be part of a diene or dienophile system in an intermolecular [4+2] cycloaddition to build complex polycyclic frameworks. nih.govwikipedia.org Methodologies for synthesizing substituted tetralins via Diels-Alder cascade reactions have been developed, highlighting the utility of this approach. nih.govacs.org

The table below outlines potential cycloaddition strategies for synthesizing polycyclic systems.

Table 2: Cycloaddition Strategies for Polycyclic Synthesis from this compound

| Reaction Type | Reactant Partners | Resulting Structure |

|---|---|---|

| Pauson-Khand Reaction | Alkene, Carbon Monoxide (CO) | Fused Cyclopentenone |

| Diels-Alder Reaction | Diene or Dienophile | Fused Six-membered Ring |

Annulation Reactions

Annulation reactions are a powerful class of chemical transformations that involve the formation of a new ring onto an existing molecular framework. In the context of this compound, the ethynyl substituent is a key functional group that can participate in various cycloaddition and cyclization reactions to build fused heterocyclic or carbocyclic systems. These reactions significantly increase the structural complexity and diversity of the resulting molecules.

One of the most common applications of terminal alkynes in annulation reactions is their participation in [4+2] cycloadditions, also known as Diels-Alder reactions. While the ethynyl group itself is a dienophile, it can be transformed into a more reactive species. For instance, conversion of the alkyne to an enyne or a diene would allow it to react with a suitable dienophile or diene, respectively, to construct a new six-membered ring.

Furthermore, the ethynyl group can readily undergo transition metal-catalyzed annulations. For example, rhodium or ruthenium catalysts can mediate the [2+2+2] cycloaddition of the ethynyl group with external alkynes or nitriles to afford substituted benzene or pyridine rings fused to the tetralone core. This approach provides a direct route to highly functionalized aromatic systems.

Another important class of annulation reactions applicable to this compound involves intramolecular cyclizations. Functionalization of the tetralone ring at the C1 or C3 position with a suitable reacting partner for the ethynyl group can set the stage for a subsequent ring-closing reaction. For instance, the introduction of a nucleophilic group could lead to an intramolecular addition to the alkyne, forming a new heterocyclic ring.

The following table summarizes various annulation strategies that could be employed for the derivatization of this compound.

| Annulation Strategy | Reactant/Catalyst | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Diene (after alkyne modification) | Fused cyclohexene derivatives |

| [2+2+2] Cycloaddition | Alkynes/Nitriles with Rh/Ru catalyst | Fused benzene or pyridine rings |

| Intramolecular Cyclization | Nucleophilic group at C1/C3 | Fused heterocyclic systems |

These annulation reactions represent a versatile toolkit for the synthetic chemist to generate a library of novel compounds based on the this compound scaffold, each with unique three-dimensional structures and potential applications.

Bridged Systems Synthesis

The synthesis of bridged bicyclic systems introduces significant conformational rigidity and three-dimensionality to a molecule, which can have profound effects on its biological activity and physical properties. Starting from this compound, several synthetic strategies can be envisioned to construct such intricate architectures.

A prominent method for the synthesis of bridged systems is the intramolecular Diels-Alder (IMDA) reaction. nih.gov To apply this to this compound, the molecule would first need to be elaborated to contain both a diene and a dienophile connected by a suitable tether. For example, the ethynyl group could be transformed into a diene, and a dienophilic moiety could be introduced elsewhere on the tetralone skeleton. Subsequent thermal or Lewis acid-catalyzed cyclization would then lead to the formation of a bridged bicyclic structure. The length and nature of the tether are crucial in controlling the stereochemical outcome of the reaction.

Another approach to bridged systems involves ring-closing metathesis (RCM). This powerful reaction, typically catalyzed by ruthenium-based catalysts, can be used to form large rings and complex bridged structures. For the synthesis of bridged analogues of this compound, the molecule would need to be functionalized with two terminal olefin groups. The ethynyl group can serve as a synthetic handle for the introduction of one of these olefins, for instance, through a hydrostannylation-cross-coupling sequence.

Transannular reactions within a macrocyclic precursor can also lead to the formation of bridged systems. A macrocycle could be constructed by linking a side chain attached to the ethynyl group with another position on the tetralone ring. Subsequent acid-catalyzed or photochemical transannular cyclization could then form a covalent bond across the ring, resulting in a bridged bicyclic structure.

The table below outlines potential strategies for the synthesis of bridged systems from this compound.

| Bridging Strategy | Key Reaction | Precursor Requirements | Resulting Structure |

| Intramolecular Diels-Alder | [4+2] Cycloaddition | Tethered diene and dienophile | Fused and bridged polycyclic system |

| Ring-Closing Metathesis | Olefin Metathesis | Two terminal olefin groups | Macrocyclic or bridged system |

| Transannular Cyclization | Intramolecular bond formation | Macrocyclic precursor | Bridged bicyclic system |

These synthetic routes offer access to a range of structurally complex and rigid analogues of this compound, which are of interest for their potential to interact with biological targets in a highly specific manner.

Development of Chiral Analogs of this compound

Chirality is a fundamental aspect of molecular recognition in biological systems. The development of chiral analogues of this compound is therefore of significant interest for pharmaceutical and biological applications. The tetralone scaffold contains a stereocenter at the C2 position, and the synthesis of enantiomerically pure or enriched compounds allows for the investigation of the stereochemical requirements for biological activity.

Asymmetric synthesis provides the most direct route to chiral molecules. For this compound, several asymmetric methodologies can be employed. Asymmetric hydrogenation of an appropriate precursor, such as a 2-alkenyl-7-ethynyl-naphthalen-1-ol, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) could establish the stereocenter at C2 with high enantioselectivity.

Alternatively, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be attached to the tetralone precursor, and a subsequent diastereoselective reaction, such as a cyclization to form the tetralone ring, would lead to the formation of one diastereomer in excess. Removal of the auxiliary would then yield the desired chiral tetralone.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. A racemic mixture of this compound or a suitable precursor could be subjected to an enzymatic reaction (e.g., hydrolysis or acylation) where one enantiomer reacts significantly faster than the other, allowing for their separation.

The following table summarizes different approaches for the development of chiral analogues of this compound.

| Method | Description | Key Feature |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | High efficiency and enantioselectivity. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. | Predictable stereochemical control. |

| Enzymatic Resolution | Separation of enantiomers based on the stereoselectivity of an enzyme. | High enantiomeric purity of products. |

The synthesis of chiral analogues of this compound is a critical step in understanding its structure-activity relationship and for the development of potent and selective bioactive molecules.

Applications of 7 Ethynyl 2 Tetralone As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

There is currently no significant body of evidence to suggest that 7-Ethynyl-2-tetralone is a commonly employed intermediate in the synthesis of complex, naturally occurring compounds.

The use of this compound in biomimetic synthesis, a field that draws inspiration from biosynthetic pathways to design efficient laboratory syntheses, has not been reported in scientific literature.

Scaffold in Medicinal Chemistry Research (Preclinical Focus)

The utility of this compound as a foundational scaffold is most evident in the preclinical stages of drug discovery, where it serves as a starting material for the synthesis of novel pharmacophores and in the generation of lead compounds for therapeutic development.

This compound has been identified as a key intermediate in the synthesis of novel benzo[f]quinolinone derivatives. Specifically, it is a precursor to 3-amino-5,6-dihydro-9-ethynylbenzo[f]quinolin-1(2H)-one. google.com This resulting molecule is a pharmacophore designed to act as an inhibitor of thymidylate synthase. google.com Thymidylate synthase is a crucial enzyme involved in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. google.com The inhibition of this enzyme is a well-established strategy in cancer chemotherapy, as it can disrupt the proliferation of rapidly dividing cancer cells. google.com The synthesis of this benzo[f]quinolinone represents a targeted approach to creating new molecules with a specific biological mechanism of action.

The synthesis of 3-amino-5,6-dihydro-9-ethynylbenzo[f]quinolin-1(2H)-one from this compound is a clear example of its role in the generation of a lead compound. google.com Lead compounds are molecules that exhibit promising therapeutic activity and serve as a starting point for further optimization. The benzo[f]quinolinone derivative has been identified as a thymidylate synthase inhibitor with potential antitumor effects, positioning it as a lead compound for the development of new anticancer agents. google.com

While the synthesis of the aforementioned benzo[f]quinolinone from this compound has been described, detailed Structure-Activity Relationship (SAR) studies of a broad series of its derivatives are not extensively available in the public domain. Such studies would typically involve the systematic modification of different parts of the lead compound to understand how these changes affect its biological activity and to optimize its properties.

Interactive Data Table: Synthetic Utility of this compound

| Precursor Compound | Resulting Pharmacophore/Lead Compound | Therapeutic Target | Potential Application |

| This compound | 3-amino-5,6-dihydro-9-ethynylbenzo[f]quinolin-1(2H)-one | Thymidylate Synthase | Antitumor |

Exploration as a Scaffold for Specific Biological Target Interactions (e.g., mGlu5 PAMs)

The tetralone scaffold, particularly when functionalized with an acetylene (B1199291) moiety, has been a subject of investigation in the development of modulators for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Positive allosteric modulators (PAMs) of mGlu5 are of significant interest as potential therapeutic agents for treating neurological and psychiatric disorders, including schizophrenia. nih.govnih.gov

The ethynyl (B1212043) group in compounds like this compound can serve as a key structural element for interaction with the allosteric binding site of the mGlu5 receptor. Research into analogous acetylene-containing molecules has demonstrated that this functional group can influence the potency and efficacy of mGlu5 PAMs. For instance, the structure-activity relationship (SAR) studies of various acetylene series of mGlu5 PAMs have highlighted the importance of the terminal substituent on the acetylene group for achieving desired pharmacological profiles. nih.gov

While direct studies on this compound as an mGlu5 PAM are not extensively documented in publicly available literature, the broader class of compounds provides a strong rationale for its exploration in this context. The tetralone core provides a rigid framework that can be appropriately substituted to optimize interactions with the receptor, while the ethynyl group offers a vector for introducing further diversity and fine-tuning the molecule's properties. The exploration of such scaffolds is crucial for developing novel tool compounds to probe the hypotheses surrounding the neurotoxic profiles of some mGlu5 PAMs. nih.govnih.gov

Table 1: Examples of Acetylene-Containing mGlu5 Modulators and Their Significance

| Compound Class | Key Structural Feature | Significance in mGlu5 Modulation | Reference |

| Acetylene Series of mGlu5 PAMs | Phenylacetylene core | Exploration of allosteric agonism and structure-activity relationships. nih.gov | nih.gov |

| Tetralone Acetylene Series | Tetralone scaffold with an ethynyl group | Potential for PAM to Negative Allosteric Modulator (NAM) mode switching based on substitution. nih.gov | nih.gov |

| ML254 | 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide | A potent PAM with no agonism, useful for probing the effects of cooperativity and allosteric agonism. nih.gov | nih.gov |

Applications in Material Science and Advanced Functional Materials

The presence of the ethynyl group in this compound also opens up possibilities for its use in the development of advanced materials. The reactivity of the carbon-carbon triple bond allows for its participation in various polymerization and cross-linking reactions.

Ethynylene-containing organic molecules are known to be valuable precursors for optoelectronic materials due to their rigid, linear structure which can facilitate π-conjugation. While specific research on this compound in this area is not prominent, analogous structures containing ethynylene and fluorene (B118485) units have been investigated for their optical and electrochemical properties. mdpi.com The introduction of acetylene linkers in polymer chains can lead to more planar structures, which in turn can influence the material's absorption spectra and band gap. mdpi.com The tetralone core of this compound could potentially be functionalized to create novel conjugated systems with interesting photophysical properties.

The ethynyl group is a versatile functional handle in polymer chemistry. It can undergo a variety of reactions, including Sonogashira coupling, to form conjugated polymers. mdpi.com Polymers containing ethynylene units in their backbone often exhibit enhanced thermal stability and interesting electronic properties. mdpi.com this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The tetralone moiety could impart specific solubility and morphological characteristics to the resulting polymer.

Table 2: Potential Polymerization Reactions Involving Ethynyl Groups

| Reaction Type | Description | Potential Application |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Synthesis of conjugated polymers with defined structures. |

| Cyclotrimerization | Catalytic [2+2+2] cycloaddition of three alkyne units to form a benzene (B151609) ring. | Formation of highly cross-linked and thermally stable polymer networks. |

| "Click" Chemistry (e.g., CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form a triazole linkage. | Modular synthesis of functional polymers and materials. |

Application in Agrochemical Research

There is currently a lack of specific, publicly available research detailing the application of this compound in the field of agrochemical research. However, the tetralone ring system is a feature in some biologically active molecules, and the introduction of an ethynyl group can sometimes enhance pesticidal or herbicidal activity. The exploration of this compound and its derivatives in this area remains a potential avenue for future investigation.

Mechanistic and Theoretical Investigations of 7 Ethynyl 2 Tetralone Chemistry

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is fundamental to understanding the reactivity and potential applications of a chemical compound. This typically involves a combination of spectroscopic, isotopic labeling, and kinetic studies to identify intermediates, transition states, and the sequence of bond-breaking and bond-forming events.

Spectroscopic Studies for Mechanistic Insights

Spectroscopic techniques are crucial for detecting and characterizing transient species, such as reaction intermediates, which provide direct evidence for a proposed reaction pathway. Common methods include UV-Vis, infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can identify the structural features of intermediates and products, offering insights into the transformations occurring during a reaction.

Despite the utility of these methods, a search of scientific databases and literature yields no specific spectroscopic studies aimed at elucidating the reaction mechanisms of 7-Ethynyl-2-tetralone.

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for tracing the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the labeled atom's position in the products, thereby confirming or refuting proposed mechanistic pathways.

There are no published reports of isotopic labeling experiments having been conducted on this compound to investigate its reaction mechanisms.

Kinetic Studies of Reactions Involving this compound

Specific kinetic data for reactions involving this compound are not available in the scientific literature. The following table illustrates the type of data that would be generated from such studies.

| Reaction Parameter | Value |

| Rate Constant (k) | Data not available |

| Reaction Order | Data not available |

| Activation Energy (Ea) | Data not available |

| Pre-exponential Factor (A) | Data not available |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules. These methods can provide insights that are difficult or impossible to obtain through experimental means alone.

Electronic Structure Analysis

Electronic structure analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), provides information about the distribution of electrons within a molecule. This includes the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which are key to understanding a molecule's reactivity.

A detailed electronic structure analysis specifically for this compound has not been reported in the literature. The table below indicates the typical parameters that would be calculated in such a study.

| Computational Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Mulliken Atomic Charges | Data not available |

| Electrostatic Potential Map | Data not available |

Reactivity Prediction and Transition State Analysis

Computational methods can be used to model the entire energy profile of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. Transition state analysis is particularly important as it allows for the calculation of activation barriers, which are directly related to reaction rates.

There are no computational studies in the literature that focus on predicting the reactivity of this compound or analyzing the transition states of its reactions.

| Reaction Coordinate | Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical step in understanding the structural preferences of a molecule, identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. This information is fundamental for predicting how a molecule will interact with its environment. Following this, molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, simulating the movements and interactions of its atoms and revealing how the molecule explores its conformational space.

For this compound, such studies would elucidate the preferred orientation of the ethynyl (B1212043) group in relation to the tetralone ring system and how the flexible six-membered ring puckers. However, no specific studies detailing these aspects for this compound have been found.

Ligand-Receptor Interaction Modeling (Preclinical)

In the context of drug discovery and development, modeling the interaction between a small molecule (ligand) and a biological target (receptor) is a crucial preclinical step. These computational models can predict the binding affinity and mode of interaction, guiding the design of more potent and selective therapeutic agents.

Given the absence of published research on the biological targets of this compound, no specific ligand-receptor interaction models have been developed or reported. Such studies would be contingent on identifying a specific protein or other biological macromolecule with which this compound interacts.

Stereochemical Investigations

The stereochemistry of a molecule is a critical determinant of its biological activity. The presence of stereocenters can give rise to different stereoisomers (enantiomers and diastereomers), which can have vastly different pharmacological and toxicological profiles.

The 2-position of the tetralone ring in this compound is a potential stereocenter, meaning the compound can exist as a pair of enantiomers. A thorough stereochemical investigation would involve the synthesis and characterization of these individual stereoisomers and the evaluation of their distinct properties. At present, there is no available scientific literature detailing the stereochemical investigations of this compound.

Future Directions and Emerging Research Opportunities for 7 Ethynyl 2 Tetralone

Innovations in Sustainable and Efficient Synthetic Methods

The traditional synthesis of tetralone derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of 7-Ethynyl-2-tetralone synthesis lies in the development of green and efficient methodologies that prioritize sustainability without compromising yield or purity.

Key Areas for Innovation:

Catalytic C-H Activation: Direct C-H functionalization of the tetralone core to introduce the ethynyl (B1212043) group would represent a significant leap forward in synthetic efficiency, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates. The development of a flow-based synthesis for this compound could enable scalable and on-demand production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Atom economy, reduced steps | Development of selective catalysts |

| Flow Chemistry | Scalability, safety, efficiency | Reactor design and optimization |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

Exploration of Novel Reactivity Patterns

The dual functionality of this compound, with its ketone and terminal alkyne, opens up a vast landscape for exploring novel chemical transformations. Understanding and harnessing this reactivity is crucial for unlocking its full potential.

Prospective Reactions to Investigate:

Cycloaddition Reactions: The ethynyl group is a prime candidate for various cycloaddition reactions, such as [3+2] cycloadditions (e.g., click chemistry with azides) and [4+2] cycloadditions (Diels-Alder reactions), to generate complex heterocyclic structures.

Metal-Catalyzed Cross-Coupling: Sonogashira, Suzuki, and other cross-coupling reactions can be employed to further functionalize the ethynyl group, creating a diverse library of derivatives with tailored properties.

Intramolecular Cyclizations: The proximity of the ethynyl and tetralone moieties may allow for novel intramolecular cyclization pathways, leading to the formation of unique polycyclic systems.

Integration into Advanced Drug Discovery Platforms (Preclinical)

The tetralone scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The addition of an ethynyl group provides a versatile handle for chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Potential Preclinical Research Areas:

Scaffold for Novel Therapeutics: this compound can serve as a starting point for the synthesis of novel compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Fragment-Based Drug Discovery: The molecule's size and functionality make it an attractive fragment for screening against various biological targets.

Bioorthogonal Chemistry: The terminal alkyne can be utilized in bioorthogonal "click" reactions for target identification and validation studies within cellular environments.

| Therapeutic Area | Rationale | Preclinical Focus |

| Oncology | Tetralone core in known anticancer agents | Cytotoxicity assays, mechanism of action studies |

| Neurodegenerative Diseases | Potential for enzyme inhibition | In vitro enzyme inhibition assays |

| Infectious Diseases | Versatile scaffold for diverse targets | Antimicrobial and antiviral screening |

Development of New Applications in Materials Science

The rigid, aromatic structure of this compound, combined with the polymerizable ethynyl group, suggests its potential as a monomer for the creation of novel functional materials.

Emerging Applications in Materials Science:

Conjugated Polymers: Polymerization of this compound could lead to the formation of conjugated polymers with interesting photophysical and electronic properties, potentially applicable in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Coatings and Films: The ability to form thin films and coatings through polymerization could be explored for applications in surface modification and the development of protective or functional layers.

Cross-linking Agent: The bifunctional nature of the molecule could be utilized to cross-link other polymer chains, thereby modifying their mechanical and thermal properties.

Synergistic Approaches Combining Synthetic and Computational Chemistry

The integration of computational chemistry with synthetic efforts can accelerate the discovery and optimization of this compound derivatives and their applications.

Key Synergistic Strategies:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, spectral properties, and electronic structure of this compound and its derivatives, guiding synthetic efforts towards molecules with desired characteristics.

Virtual Screening: Computational docking and molecular dynamics simulations can be employed to screen virtual libraries of this compound derivatives against biological targets, prioritizing compounds for synthesis and experimental testing.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of novel reactions, aiding in the optimization of reaction conditions and the prediction of product outcomes.

Challenges and Perspectives in this compound Research

While the future of this compound research appears promising, several challenges need to be addressed to realize its full potential. The current lack of extensive research on this specific molecule means that much of the groundwork, from optimizing its synthesis to fully characterizing its properties, still needs to be done.

Looking forward, a multidisciplinary approach that combines expertise in organic synthesis, medicinal chemistry, materials science, and computational chemistry will be essential. Collaborative efforts will be key to overcoming the initial hurdles and unlocking the diverse applications of this intriguing molecule. The journey of this compound from a chemical curiosity to a valuable tool in science and technology is just beginning, and its trajectory will be shaped by the innovative research it inspires.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 7-Ethynyl-2-tetralone, and how can experimental reproducibility be ensured?

- Methodological Answer :

- Begin with a Friedel-Crafts acylation of tetralin derivatives to form 2-tetralone, followed by ethynylation using a Sonogashira coupling or acetylene addition under palladium catalysis.

- Ensure reproducibility by:

- Documenting reaction parameters (temperature, solvent, stoichiometry) in the main manuscript, with extended datasets (e.g., NMR spectra, yield variations) in supplementary materials .

- Validating purity via HPLC (≥95%) and characterizing intermediates (e.g., IR for ketone confirmation, H/C NMR for structural integrity) .

- Example Data Table :

| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acylation | AcCl, AlCl₃ | 0°C, 4h | 78 | 92% |

| Ethynylation | Ethynyl-MgBr, Pd(PPh₃)₄ | THF, 60°C, 12h | 65 | 95% |

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

Prepare aliquots stored at -20°C, 4°C, and 25°C (60% humidity).

Analyze degradation via LC-MS at intervals (0, 7, 30 days) to monitor byproducts (e.g., oxidation at the ethynyl group).

- Use kinetic modeling (Arrhenius equation) to predict shelf life .

- Critical Consideration : Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound be systematically resolved?

- Methodological Answer :

- Apply triangulation: Cross-validate results using complementary techniques (e.g., isotopic labeling for tracking reaction pathways, DFT calculations to compare theoretical vs. experimental intermediates) .

- Design controlled experiments to isolate variables (e.g., solvent polarity effects on regioselectivity).

- Example Workflow :

Identify discrepancies (e.g., unexpected byproducts in catalysis).

Replicate experiments with stricter inert conditions (glovebox, degassed solvents).

Compare with computational models (Gaussian 16, transition-state analysis) .

Q. What computational strategies are optimal for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification.

- Transition-state energies for plausible pathways (e.g., cycloadditions vs. alkylation).

- Validate models with experimental kinetic data (e.g., Eyring plots) .

- Data Integration : Cross-reference with crystallographic data (if available) to refine bond-length parameters .

Q. How should researchers design a study to investigate the biological activity of this compound derivatives without conflating structure-activity relationships (SAR)?

- Methodological Answer :

- Adopt a modular synthesis approach:

Synthesize derivatives with single functional-group variations (e.g., halogenation at positions 3, 4, or 7).

Test bioactivity in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- Use multivariate analysis (PCA or PLS regression) to decouple steric, electronic, and solubility effects .

- Ethical Note : Ensure biological testing follows institutional guidelines for reproducibility and animal/human subject protocols .

Data Management & Reporting Standards

Q. What criteria should guide the inclusion of raw data in publications on this compound?

- Methodological Answer :

- Follow the Beilstein Journal standards:

- Publish representative spectra/chromatograms in the main text.

- Archive raw datasets (e.g., NMR FID files, HPLC traces) in repositories like Zenodo or Figshare, linked via DOI .

- Avoid : Overloading tables with redundant data; instead, use appendices for large datasets (e.g., kinetic rate constants across temperatures) .

Q. How can researchers ethically address discrepancies between their findings and prior literature on this compound?

- Methodological Answer :

- Conduct a systematic literature review to identify contextual differences (e.g., solvent purity, catalytic loadings).

- Perform sensitivity analyses to quantify how minor parameter changes affect outcomes .

- Reporting : Clearly state limitations in the discussion section and propose follow-up experiments to resolve conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products